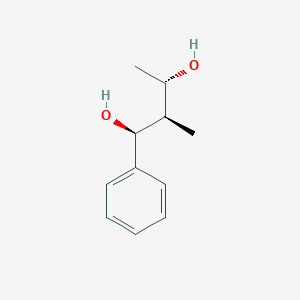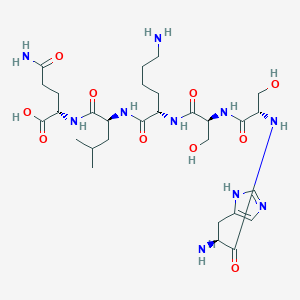
6-(1-Chloroprop-2-en-1-yl)-4-methylcyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-Chloroprop-2-en-1-yl)-4-methylcyclohexa-2,4-dien-1-one is an organic compound with a unique structure that includes a chlorinated propene group attached to a methylcyclohexadienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Chloroprop-2-en-1-yl)-4-methylcyclohexa-2,4-dien-1-one typically involves the chlorination of a suitable precursor, followed by cyclization and methylation reactions. One common method involves the reaction of 1-chloroprop-2-ene with a cyclohexadienone derivative under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and cyclization processes, utilizing advanced chemical reactors and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-(1-Chloroprop-2-en-1-yl)-4-methylcyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols or alkanes.
Scientific Research Applications
6-(1-Chloroprop-2-en-1-yl)-4-methylcyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial materials.
Mechanism of Action
The mechanism by which 6-(1-Chloroprop-2-en-1-yl)-4-methylcyclohexa-2,4-dien-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The exact pathways and targets depend on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
- 3-[(1-Chloroprop-2-en-1-yl)oxy]prop-1-ene
- 2-[(1-Chloroprop-2-en-1-yl)amino]acetic acid
Uniqueness
6-(1-Chloroprop-2-en-1-yl)-4-methylcyclohexa-2,4-dien-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a chlorinated propene group with a methylcyclohexadienone ring sets it apart from other similar compounds, providing unique opportunities for research and industrial use.
Properties
CAS No. |
578742-73-1 |
|---|---|
Molecular Formula |
C10H11ClO |
Molecular Weight |
182.64 g/mol |
IUPAC Name |
6-(1-chloroprop-2-enyl)-4-methylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C10H11ClO/c1-3-9(11)8-6-7(2)4-5-10(8)12/h3-6,8-9H,1H2,2H3 |
InChI Key |
IQDQNENAOXOPID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C(=O)C=C1)C(C=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


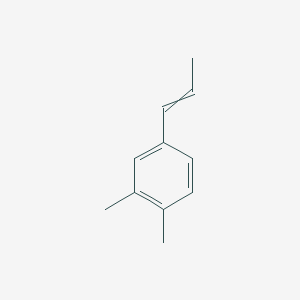
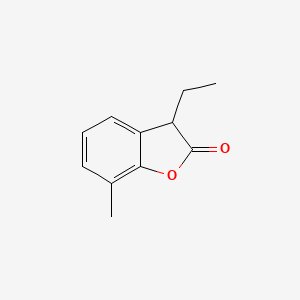
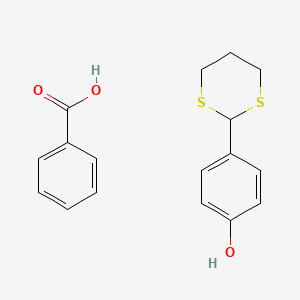
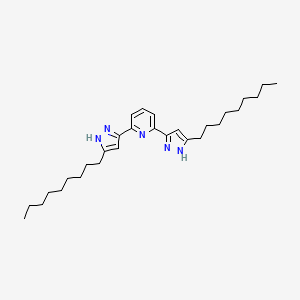
![1,2,3,10-Tetrahydrocyclopenta[b]phenothiazine](/img/structure/B12570712.png)
![Dimethyl 2,2'-[1,4-phenylenebis(oxymethylene)]dibenzoate](/img/structure/B12570718.png)

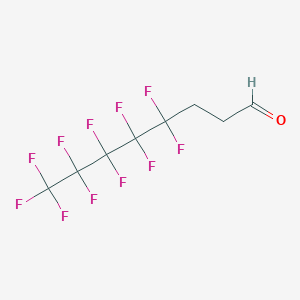
![1-Ethoxybicyclo[3.2.0]hepta-3,6-dien-2-one](/img/structure/B12570739.png)
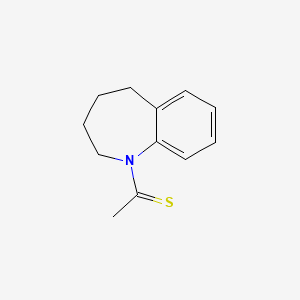
![Octyl {[1-(3-bromophenyl)ethyl]amino}(oxo)acetate](/img/structure/B12570744.png)
